3-Mercaptohexyl acetate
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Overview
Description
3-Mercaptohexyl acetate is an organic compound with the molecular formula C8H16O2S. It is known for its distinctive fruity odor, often described as reminiscent of tropical fruits such as guava and passionfruit . This compound is used primarily in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
3-Mercaptohexyl acetate can be synthesized through the esterification of 3-mercaptohexanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
3-Mercaptohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-mercaptohexanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Mercaptohexyl acetate has several applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, particularly in the context of its odorant properties and interactions with olfactory receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in flavor and fragrance formulations.
Mechanism of Action
The mechanism of action of 3-mercaptohexyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity odor . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.
Comparison with Similar Compounds
3-Mercaptohexyl acetate can be compared with other similar compounds, such as:
3-Mercapto-1-hexanol: This compound has a similar structure but lacks the ester group, resulting in different chemical properties and applications.
3-Mercapto-3-methylbutan-1-ol: Another similar compound with a different carbon chain structure, leading to variations in odor and reactivity.
3-Mercaptohexyl butanoate: This ester has a longer carbon chain in the ester group, which affects its odor profile and chemical behavior. The uniqueness of this compound lies in its specific ester structure, which imparts its distinctive fruity odor and makes it valuable in the flavor and fragrance industry.
Properties
CAS No. |
145937-71-9 |
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Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
[(3R)-3-sulfanylhexyl] acetate |
InChI |
InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
JUCARGIKESIVLB-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](CCOC(=O)C)S |
SMILES |
CCCC(CCOC(=O)C)S |
Canonical SMILES |
CCCC(CCOC(=O)C)S |
boiling_point |
186.00 °C. @ 760.00 mm Hg |
density |
0.991-0.996 |
physical_description |
clear liquid |
solubility |
284.5 mg/L @ 25 °C (est) insoluble in water; soluble in ethanol and heptane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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